molecular formula C13H14O4 B3051926 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester CAS No. 3709-20-4

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester

Cat. No.: B3051926
CAS No.: 3709-20-4
M. Wt: 234.25 g/mol
InChI Key: HEDVHUQQVZUKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester” is a chemical compound with vast scientific potential. It is a derivative of cyclopropane-1,1-dicarboxylic acid .


Synthesis Analysis

Cyclopropane-1,1-dicarboxylic acid was used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties . Dimethyl 1,1-cyclopropanedicarboxylate may be used in the preparation of α-diazo-β-ketoester .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H10O4 . The molecular weight of this compound is 158.15 .


Chemical Reactions Analysis

Cyclopropane-1,1-dicarboxylic acid was used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties . It was also used to prepare spiro-cyclopropyl metallocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 196-198 °C (lit.) and a density of 1.147 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.441 (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of 1,1-Cyclopropanedimethanol : The compound is used in the synthesis of 1,1-cyclopropanedimethanol through a two-step reaction involving C-hydrocarbylation and reduction, achieving yields of 50-55% (Qiu Fei, 2009).
  • Chemoenzymatic Synthesis : It undergoes selective enzymatic reactions to produce enantiomerically pure monocarboxylic acids, leading to the synthesis of 1-amino 2-methyl cyclopropane carboxylic acids (F. Lugano et al., 1992).
  • Ring-opening Polymerization : Demonstrated in the ring-opening polymerization (ROP) of cyclopropane derivatives catalyzed by Lewis acids, leading to polymers with high glass transition temperatures and better solubilities (Kosuke Hayakawa et al., 2017).

Insecticidal Properties

  • Synthesis of Insecticidal Esters : The compound is utilized in the synthesis of various esters of cyclopropanecarboxylic acid, exhibiting significant insecticidal activity (M. Matsui et al., 1962).

Polymer Chemistry

  • Radical Polymerization : Used in the synthesis and radical polymerization of various 2-cyclopropylacrylates, leading to polymers with high yields and distinctive properties (A. Meijere et al., 2004).

Miscellaneous Applications

  • Synthesis of Novel Photoresists : It plays a role in the development of novel photoresists for 193 nm lithography, showcasing its utility in advanced materials science (Liyuan Wang et al., 2007).
  • Catalyzed Reactions with Indoles : Exhibits potential in reactions with indoles under high-pressure conditions catalyzed by ytterbium triflate, leading to the formation of 4-indolyl dicarboxylic acid esters (P. Harrington et al., 1997).

Mechanism of Action

Target of Action

It is known that this compound is involved in reactions with aromatic aldehydes .

Mode of Action

Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate interacts with aromatic aldehydes in the presence of TaCl5 . This reaction occurs in 1,2-dichloroethane at 23 °C for 24 hours, after which hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates .

Biochemical Pathways

The compound is involved in the ring-opening transformations of donor–acceptor cyclopropanes (DACs), which are widely used in organic synthesis to assemble various carbo- and heterocyclic compounds . The (3 + 2) cycloaddition of DACs with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .

Pharmacokinetics

It is known that the compound undergoes ring-opening polymerization (rop) catalyzed by sncl4 .

Result of Action

The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes results in the formation of substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .

Action Environment

The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes takes place in 1,2-dichloroethane at 23 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent.

Safety and Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDVHUQQVZUKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458382
Record name 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-20-4
Record name Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3709-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Reactant of Route 2
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Reactant of Route 6
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.